

An In-depth Technical Guide to Methyl 6-bromo-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 6-bromo-1H-indole-4-carboxylate

Cat. No.: B031375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1H-indole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 4-position provides two reactive handles for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of **methyl 6-bromo-1H-indole-4-carboxylate** is characterized by a bicyclic indole ring system. The pyrrole ring of the indole is unsubstituted at the nitrogen atom. A bromine atom is attached to the 6-position of the benzene ring, and a methyl ester group is at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of **Methyl 6-bromo-1H-indole-4-carboxylate**

Property	Value	Source
CAS Number	107650-22-6	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₀ H ₈ BrNO ₂	--INVALID-LINK--
Molecular Weight	254.08 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
SMILES String	COC(=O)c1c2cc[nH]c2cc(Br)c1	--INVALID-LINK--
InChI Key	KPFSQBKJYHWFME-UHFFFAOYSA-N	--INVALID-LINK--

Note: Specific quantitative data such as melting point, boiling point, and solubility for **methyl 6-bromo-1H-indole-4-carboxylate** are not readily available in published literature or commercial catalogs.

Spectral Data

Detailed experimental spectral data for **methyl 6-bromo-1H-indole-4-carboxylate** is not widely reported. Commercial suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this compound. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectral Characteristics:

- ¹H NMR: Protons on the indole ring and the methyl ester would show characteristic chemical shifts. The NH proton of the pyrrole ring would likely appear as a broad singlet. Aromatic protons would exhibit splitting patterns influenced by the bromine and carboxylate substituents. The methyl ester protons would be a sharp singlet.
- ¹³C NMR: The spectrum would show ten distinct carbon signals corresponding to the indole ring and the methyl ester group. The carbonyl carbon of the ester would be in the downfield region.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
- FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **methyl 6-bromo-1H-indole-4-carboxylate** is not readily available. However, its synthesis can be conceptualized based on established methods for constructing substituted indoles, such as the Fischer, Reissert, or Bartoli indole syntheses, followed by functional group manipulations. A plausible synthetic route could involve the esterification of the corresponding 6-bromo-1H-indole-4-carboxylic acid. The synthesis of the carboxylic acid precursor is outlined below, based on general methods for preparing indole-4-carboxylic acids.

Experimental Protocol: Synthesis of 6-bromo-1H-indole-4-carboxylic acid (Precursor)

This protocol is a generalized procedure and may require optimization.

Reaction Scheme:

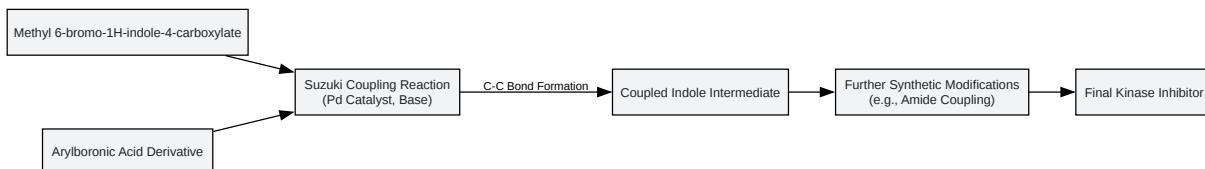
Materials:

- Appropriately substituted aniline precursor
- Reagents for indole ring formation (e.g., for Bartoli indole synthesis: nitroarene and vinyl Grignard reagent)
- Reagents for bromination (e.g., N-Bromosuccinimide)
- Reagents for introduction of the carboxylate group (e.g., via Vilsmeier-Haack formylation followed by oxidation)

- Appropriate solvents (e.g., THF, DMF, acetic acid)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Indole Ring Formation: Synthesize the 6-bromoindole core using a suitable named reaction. For instance, the Bartoli indole synthesis could be adapted using a bromine-substituted nitrobenzene derivative.
- Introduction of the Carboxylate Group: A common method to introduce a carboxyl group at the 4-position of an indole is through Vilsmeier-Haack formylation to yield the 4-formylindole, followed by oxidation to the carboxylic acid.
- Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure 6-bromo-1H-indole-4-carboxylic acid.
- Esterification: The final step would involve the esterification of the carboxylic acid with methanol under acidic conditions to yield **methyl 6-bromo-1H-indole-4-carboxylate**.


Applications in Research and Drug Development

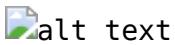
Methyl 6-bromo-1H-indole-4-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Role as a Building Block in Kinase Inhibitor Synthesis

The indole scaffold is a common feature in many kinase inhibitors. The strategic functionalization of the indole ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. The 6-bromo position on the indole ring is a key site for modification to enhance potency and selectivity.

Below is a generalized workflow illustrating the use of a bromoindole derivative in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for a kinase inhibitor using a bromoindole intermediate.

This workflow demonstrates how the bromine atom on the indole ring serves as a crucial handle for introducing new aryl or heteroaryl groups, which are often essential for achieving high-affinity binding to the target kinase.

Safety Information

Methyl 6-bromo-1H-indole-4-carboxylate should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Statements
	Danger	H301: Toxic if swallowed	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Source: --INVALID-LINK--

Conclusion

Methyl 6-bromo-1H-indole-4-carboxylate is a synthetically versatile building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest a wide range of applications, particularly as a precursor for the synthesis of kinase inhibitors and other biologically active molecules. Further research into its synthesis and reactivity will undoubtedly expand its utility for the scientific community.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-bromo-1H-indole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031375#methyl-6-bromo-1h-indole-4-carboxylate-cas-number-and-structure\]](https://www.benchchem.com/product/b031375#methyl-6-bromo-1h-indole-4-carboxylate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com